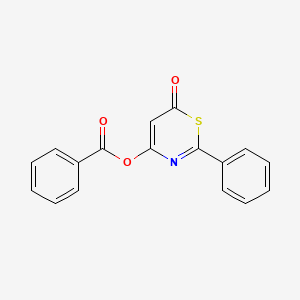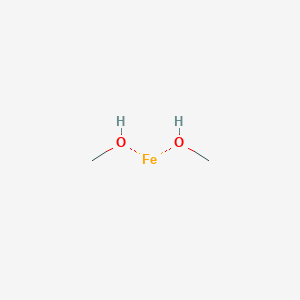
Iron methoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron methoxide is an organometallic compound with the chemical formula Fe(OCH₃)₃ It is a type of alkoxide, where iron is bonded to methoxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron methoxide can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride with sodium methoxide in methanol. The reaction proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Fe(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Iron methoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Methoxide groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Iron oxides (e.g., Fe₂O₃).
Reduction: Lower oxidation state iron compounds.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Iron methoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of iron methoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with different substrates, activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Iron Ethoxide (Fe(OEt)₃): Similar structure but with ethoxide groups instead of methoxide.
Iron Propoxide (Fe(OPr)₃): Contains propoxide groups.
Iron Butoxide (Fe(OBut)₃): Contains butoxide groups.
Uniqueness: Iron methoxide is unique due to its specific reactivity and the properties imparted by the methoxide groups. Its smaller alkoxide groups compared to ethoxide or butoxide make it more reactive in certain catalytic applications.
Properties
Molecular Formula |
C2H8FeO2 |
|---|---|
Molecular Weight |
119.93 g/mol |
IUPAC Name |
iron;methanol |
InChI |
InChI=1S/2CH4O.Fe/c2*1-2;/h2*2H,1H3; |
InChI Key |
YPWKOAYHFZTKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
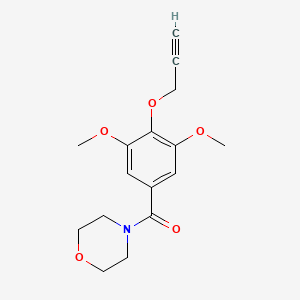
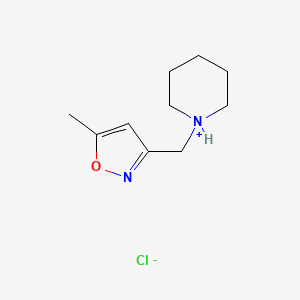
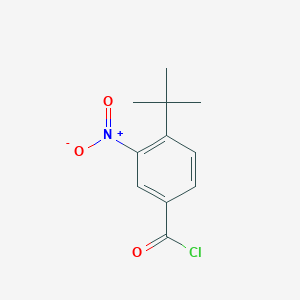

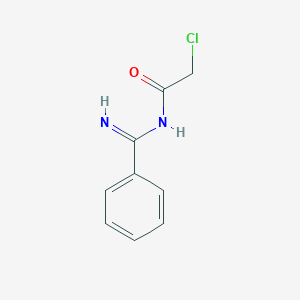
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
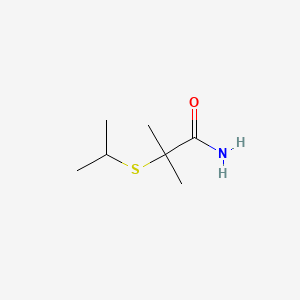
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
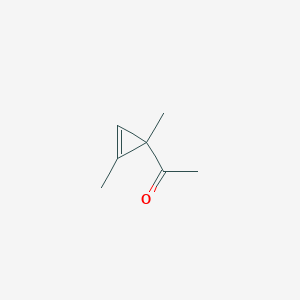
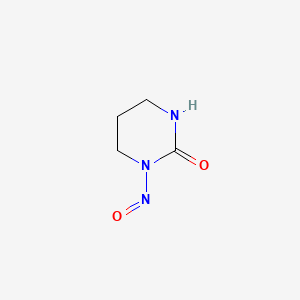
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
